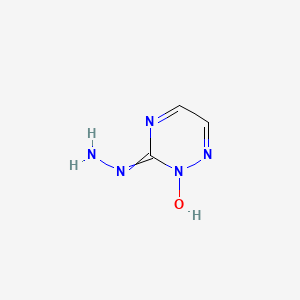

3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol

Description

Properties

CAS No. |

61178-09-4 |

|---|---|

Molecular Formula |

C3H5N5O |

Molecular Weight |

127.11 g/mol |

IUPAC Name |

(2-hydroxy-1,2,4-triazin-3-ylidene)hydrazine |

InChI |

InChI=1S/C3H5N5O/c4-7-3-5-1-2-6-8(3)9/h1-2,9H,4H2 |

InChI Key |

BVZJWWYNQVLGCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN)N(N=C1)O |

Origin of Product |

United States |

Preparation Methods

One-Pot N-Amination and Cyclization (WO2014115171A1)

A two-step protocol for synthesizing fused triazine derivatives, including 3-hydrazinylidene-1,2,4-triazin-2(3H)-ol, involves:

- N-Amination :

- Substrates (e.g., ethyl indole-2-carboxylate derivatives) are treated with sodium hypochlorite (NaOCl), methyl tertiary-butyl ether (MTBE), methyltrioctylammonium chloride (Aliquat-336), and ammonium chloride in aqueous NaOH/NH₄OH.

- Reaction conditions: 25–35°C, 2–4 hours.

- Yields: 90–94% for intermediates like N-aminated ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

- Cyclization :

Mechanistic Insight :

Chloramine (generated in situ from NaOCl and NH₄Cl) reacts with deprotonated substrates in the organic phase, followed by cyclization via nucleophilic attack of the hydrazine moiety on the carbonyl group.

Thiosemicarbazide Cyclization (US3077473A)

This method leverages thiosemicarbazide derivatives for triazine formation:

- Thiosemicarbazone Formation :

Cyclization in Alkaline Medium :

Hydrazine Functionalization :

Key Advantage : Scalability for industrial applications due to straightforward purification.

Formamide-Mediated Cyclization (US20030148887A1)

A solvent-free approach using excess formamide:

- Reaction Setup :

- Cyclization :

Critical Parameter : Formamide acts as both solvent and reactant, suppressing side reactions like 4-amino-1,2,4-triazole formation.

Comparative Analysis of Methods

Structural Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol can undergo various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form corresponding oxides.

Reduction: Using reducing agents to modify the functional groups.

Substitution: Replacing hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield triazine oxides.

Reduction: Could produce hydrazine derivatives.

Substitution: Results in various substituted triazines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for drug development due to its unique chemical structure.

Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol involves interactions with specific molecular targets and pathways. This may include:

Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting into DNA strands to disrupt replication and transcription processes.

Comparison with Similar Compounds

Core Structural Variations

The 1,2,4-triazin-2(3H)-one scaffold is common among the compounds studied. Key structural differences lie in substituents and their positions:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The hydrazinylidene group in the target compound introduces a conjugated system (C=N–NH2), enhancing reactivity toward electrophilic or nucleophilic agents compared to amino (–NH2) or hydroxyamino (–ONH2) groups in analogs .

- Aromatic vs. Aliphatic Substituents : Diclazuril’s dichlorophenyl groups improve metabolic stability and membrane permeability, whereas aliphatic substituents (e.g., acetyloxy in 3a/3c) increase polarity and solubility .

Key Observations :

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Key Observations :

- Polarity : The hydrazinylidene and hydroxyl groups in the target compound likely enhance aqueous solubility compared to chlorinated analogs like Diclazuril.

- Stability : Electron-withdrawing groups (e.g., Cl in Diclazuril) improve stability against oxidation, whereas hydrazine derivatives may degrade under acidic/oxidizing conditions .

Key Observations :

- Hydrazinylidene Potential: The reactive NH2 group in 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol could enable metal coordination or Schiff base formation, suggesting applications in catalysis or chelation therapy .

- Activity vs. Substituents : Lipophilic groups (e.g., chlorophenyl in Diclazuril) enhance membrane penetration for antimicrobial activity, while polar groups (e.g., hydroxyl) may favor CNS-targeting drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.